Dihydrocortisol

描述

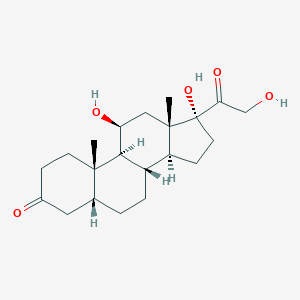

Structure

2D Structure

属性

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFOIGNUQUIGE-AIPUTVCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317085 | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1482-50-4 | |

| Record name | Dihydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Dihydrocortisol

Endogenous Formation from Cortisol

The initial step in the inactivation of cortisol often involves the reduction of its A-ring or C-20 ketone. These reactions are catalyzed by specific reductase enzymes, leading to the formation of 5α-dihydrocortisol, 5β-dihydrocortisol, and 20-dihydroisomers.

The enzyme steroid 5α-reductase catalyzes the conversion of cortisol to 5α-dihydrocortisol (also known as allodihydrocortisol). wikipedia.org This enzyme is responsible for the reduction of the double bond at the C4-C5 position of the steroid's A-ring. nih.gov There are at least two well-characterized isozymes of 5α-reductase (type 1 and type 2), which are differentially expressed in various human tissues. nih.gov 5α-dihydrocortisol is found in the aqueous humor of the eye and is produced within the lens, where it is believed to play a role in regulating the formation of aqueous humor. wikipedia.org

Steroid 5β-reductase, scientifically known as aldo-keto reductase family 1 member D1 (AKR1D1), is the sole enzyme in humans capable of 5β-reduction. portlandpress.com It catalyzes the reduction of the Δ4-3-ketosteroid structure in cortisol to form 5β-dihydrocortisol. nih.govmdpi.com This reaction introduces a sharp 90° bend between the A and B rings of the steroid, converting the planar structure into a bent one. portlandpress.comnih.gov AKR1D1 is highly expressed in the liver, where it plays a crucial role in inactivating steroid hormones, including glucocorticoids, as a key part of the pre-receptor regulation of ligand access to the glucocorticoid receptor (GR). nih.govmdpi.comnih.gov The 5β-reduction of cortisol and cortisone (B1669442) to their respective dihydro-metabolites is a major pathway for their deactivation. mdpi.comresearchgate.net The primary functional splice variant of this enzyme in metabolic tissues is AKR1D1-002. nih.gov

Carbonyl Reductase 1 (CBR1) is a widely expressed cytosolic enzyme that participates in glucocorticoid metabolism by catalyzing the NADPH-dependent reduction of cortisol to 20β-dihydrocortisol (20β-DHF). nih.govuniprot.org This enzyme provides a significant route for cortisol metabolism, particularly in adipose tissue where its expression is upregulated in obesity. nih.gov The product, 20β-DHF, is considered a weak agonist of the human glucocorticoid receptor (GR). nih.govnih.gov The action of CBR1 in generating 20β-dihydrocortisol is seen as a pathway that modulates GR activation, offering enzymatic protection against excessive glucocorticoid action in states like obesity. nih.gov

The 20-dihydroisomers of cortisol (20α-dihydrocortisol and 20β-dihydrocortisol) found in human urine are primarily products of the peripheral metabolism of cortisol rather than direct adrenal secretion. nih.gov This is supported by studies where the infusion of hydrocortisone (B1673445) led to a greater relative increase in urinary cortisol excretion compared to its 20-dihydroisomers. nih.gov The urinary excretion rates of these isomers, along with cortisol and cortisone, follow a circadian rhythm that mirrors the cortisol secretion pattern of the adrenal gland. nih.gov

Urinary Excretion of Cortisol and its Dihydroisomers in Normal Subjects

| Steroid Metabolite | Median Excretion Rate (μmol/mol creatinine) |

| Free Cortisol | 6.7 |

| Free Cortisone | 8.0 |

| 20α-Dihydrocortisol | 9.8 |

| 20β-Dihydrocortisol | 5.2 |

| 20α-Dihydrocortisone | 5.7 |

| 20β-Dihydrocortisone | 1.3 |

Data sourced from a study on the urinary excretion rates of free cortisol, cortisone, and their 20-dihydroisomers in normal subjects. nih.gov

Further Metabolization of this compound Isomers

Once formed, the this compound isomers undergo further metabolic conversions, leading to their eventual elimination from the body.

Following the initial reduction of the A-ring, this compound isomers are further metabolized. Specifically, 5α-dihydrocortisol can be converted to 3α,5α-tetrahydrocortisol (also known as allotetrahydrocortisol (B135583) or allo-THF) by the action of 3α-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov Similarly, 5β-dihydrocortisol is converted to 5β-tetrahydrocortisol by hepatic 3α-hydroxysteroid dehydrogenases (such as AKR1C1-C4), which is considered a non-rate-limiting step in their inactivation pathway. nih.gov This reduction of the 3-keto group creates tetrahydro-metabolites that are hormonally inactive and prepared for subsequent conjugation and excretion.

This compound as an Intermediate in Broader Steroidogenesis and Xenobiotic Metabolism

This compound, a metabolite of the primary glucocorticoid cortisol, plays a crucial role as an intermediate in the complex network of steroid hormone metabolism. Its formation and further conversion are integral to regulating the levels and activities of various steroid hormones, thereby influencing a wide range of physiological processes.

Role in C21-Steroid Hormone Metabolism

This compound is a key product in the metabolism of C21-steroid hormones, a class that includes glucocorticoids and mineralocorticoids. mcw.edu The primary pathway to this compound involves the reduction of cortisol. Cortisol, synthesized from cholesterol in the adrenal cortex, is the most prominent glucocorticosteroid in humans and is vital for metabolic, immune, and homeostatic functions. wikipedia.orgunitslab.com Its metabolic clearance is largely handled by enzymes in the liver. nih.gov

The conversion of cortisol to its dihydro- forms is a critical inactivation step. This process involves the reduction of the C-4,5 double bond of the A-ring of cortisol. researchgate.net This reaction is catalyzed by A-ring reductases, specifically 5α-reductase and 5β-reductase (AKR1D1), leading to the formation of 5α-dihydrocortisol and 5β-dihydrocortisol, respectively. researchgate.netoup.commdpi.com Under normal conditions, 5β-reduction is the predominant pathway. researchgate.net These dihydro-metabolites are considered inactive forms of glucocorticoids. nih.gov The irreversible nature of this reduction is a key mechanism for modulating the amount of active cortisol available to bind to glucocorticoid receptors. oup.com

The enzymes responsible for the interconversion and inactivation of cortisol are central to maintaining hormonal balance. Deficiencies in these enzymes can lead to conditions like congenital adrenal hyperplasia (CAH), a group of disorders characterized by impaired cortisol synthesis. wikipedia.org

Table 1: Key Host Enzymes in Cortisol Metabolism

| Enzyme | Action | Product(s) | Location |

|---|---|---|---|

| 5α-reductase (SRD5A1, SRD5A2) | Irreversibly inactivates cortisol by reducing the A-ring. oup.com | 5α-dihydrocortisol | Liver nih.gov |

| 5β-reductase (AKR1D1) | Irreversibly inactivates cortisol by reducing the A-ring. mdpi.com | 5β-dihydrocortisol | Liver nih.gov |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Reactivates cortisone to cortisol. oup.com | Cortisol | Liver, adipose tissue, CNS researchgate.net |

| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Inactivates cortisol to cortisone. nih.gov | Cortisone | Kidney, placenta nih.govnih.gov |

| 20α/20β-hydroxysteroid dehydrogenases | Reduces cortisol at the 20-keto position. | 20α-dihydrocortisol, 20β-dihydrocortisol | - |

Interplay with Androgen and Estrogen Metabolism

The metabolic pathways of this compound are closely linked with those of androgens and estrogens, primarily through shared enzymes. The 5α-reductase enzymes (SRD5A1 and SRD5A2) that convert cortisol to 5α-dihydrocortisol are the same enzymes that convert testosterone (B1683101) to its more potent form, 5α-dihydrotestosterone (DHT). nih.govnih.gov This dual role means that factors influencing 5α-reductase activity can simultaneously affect both glucocorticoid and androgen levels. For instance, inhibition of 5α-reductase not only impacts androgenic processes but also reduces the clearance of cortisol, potentially increasing its active levels. uniroma1.it

This enzymatic crossover has clinical implications. In conditions like polycystic ovary syndrome (PCOS), alterations in 5β-reductase activity have been observed, leading to increased cortisol inactivation and a compensatory rise in adrenal androgen production. nih.gov

Furthermore, metabolites of androgens, such as 5α-androstan-3β, 17β-diol (a metabolite of DHT), have been shown to interact with estrogen receptors (specifically ERβ) in the brain, influencing the stress response regulated by the hypothalamo-pituitary-adrenal (HPA) axis. nih.gov While this compound itself is not an androgen or estrogen, its formation is intrinsically tied to the enzymes that regulate the balance and activity of these sex hormones. nih.gov There is also evidence that certain compounds with estrogenic effects, like mitotane, can alter sex steroid metabolism, leading to conditions such as gynecomastia in males, by impacting the balance of sex hormones and their binding globulins. mdpi.com

Influence on Xenobiotic Metabolism by Cytochrome P450 Enzymes

Glucocorticoids, including cortisol, are known regulators of drug-metabolizing cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are crucial for the metabolism of a vast array of xenobiotics (foreign compounds like drugs and toxins) and endogenous substances. researchgate.net The regulation of CYP enzymes by glucocorticoids is complex and can occur through several mechanisms, including direct gene transcription via the glucocorticoid receptor. nih.gov

The metabolism of cortisol to this compound plays an indirect but significant role in this process. By converting active cortisol into its inactive dihydro- forms, 5α- and 5β-reductases control the concentration of cortisol available to interact with and regulate CYP enzymes. nih.gov Therefore, the rate of this compound formation can influence the body's capacity to metabolize drugs. For example, the CYP3A subfamily, which is responsible for metabolizing cortisol to 6β-hydroxycortisol, also metabolizes a wide range of drugs. umich.edu Alterations in cortisol levels, modulated by its conversion to this compound, can thus affect the expression and activity of these key metabolic enzymes. umich.edu

Studies on human liver cells have shown that glucocorticoids are necessary to maintain differentiated function, including the levels of cytochrome P450. nih.gov Proinflammatory signals can downregulate CYP450 activity; however, hydrocortisone metabolism itself appears to be less affected by such signals as it is primarily metabolized by phase II enzymes, not just CYPs. nih.gov

Microbiome-Mediated Cortisol Metabolism and this compound Formation

The human gut microbiome possesses a robust capacity to metabolize steroid hormones, including cortisol, significantly impacting host physiology. nih.gov Gut bacteria can perform a variety of transformations on cortisol, mirroring and extending the host's own metabolic pathways. nih.gov These microbial activities can lead to the formation of several this compound derivatives.

Under anaerobic conditions in the gut, bacteria utilize steroids like cortisol as electron acceptors. nih.gov One key transformation is the conversion of cortisol to 5β-dihydrocortisol, a reaction also seen in the host liver. nih.gov However, the microbiome introduces unique metabolic routes as well. For instance, certain gut bacteria can cleave the side-chain of cortisol and its derivatives, including 5α-dihydrocortisol, to produce 11-oxy-androgens, which are precursors to potent androgens. nih.govillinois.edu

Specific bacterial species and their enzymes have been identified as key players in cortisol metabolism. A novel human gut bacterium, Clostridium steroidoreducens, has been shown to reduce cortisol, progesterone (B1679170), and testosterone into 3β,5β-tetrahydrosteroid products. nih.gov This is accomplished via a pathway involving the enzyme OsrB, a 3-oxo-Δ4-steroid hormone reductase that converts cortisol into a 5β-dihydrosteroid intermediate. nih.gov

Other microbial enzymes, such as DesC from Clostridium scindens, function as 20α-hydroxysteroid dehydrogenases, converting cortisol to 20α-dihydrocortisol. illinois.edu Similarly, bacteria like Butyricicoccus desmolans and Clostridium cadavaris can produce the stereoisomer, 20β-dihydrocortisol, via a 20β-hydroxysteroid dehydrogenase named DesE. illinois.edu These microbial metabolites can re-enter systemic circulation, potentially influencing host physiology. nih.gov

Table 2: Key Microbiome Enzymes in this compound Formation

| Enzyme | Source Organism (Example) | Action | Product |

|---|---|---|---|

| OsrB | Clostridium steroidoreducens | Reduces the Δ4-bond of cortisol. nih.gov | 5β-dihydrosteroid intermediate |

| DesC | Clostridium scindens | Reduces the 20-keto group of cortisol. illinois.edu | 20α-dihydrocortisol |

| DesE | Butyricicoccus desmolans, Clostridium cadavaris, Bifidobacterium adolescentis | Reduces the 20-keto group of cortisol. illinois.edu | 20β-dihydrocortisol |

Molecular Mechanisms and Receptor Interactions of Dihydrocortisol Isomers

Glucocorticoid Receptor (GR) Binding and Activation by Dihydrocortisol Variants

The glucocorticoid receptor is the primary target of cortisol and synthetic glucocorticoids, mediating their widespread effects on metabolism, inflammation, and the immune system. The binding of a ligand to the GR's ligand-binding domain (LBD) triggers a conformational change, leading to its activation and subsequent translocation to the nucleus to act as a transcription factor. nih.govnih.govresearchgate.net this compound isomers exhibit varied affinities and potencies towards the GR, highlighting the stereospecificity of this interaction.

The affinity of this compound variants for the GR differs significantly from that of cortisol, with the stereochemistry of the dihydro- group playing a crucial role.

Research has shown that 20β-dihydrocortisol (20β-DHF) is a weak agonist of the GR. endocrine-abstracts.org In binding studies, 20β-DHF required a 1000-fold higher concentration than cortisol to displace the synthetic glucocorticoid dexamethasone (B1670325) from the GR. researchgate.net In terms of potency, 20β-DHF induced significant GR activation only at much higher concentrations compared to cortisol. For instance, a 2.5 μM concentration of 20β-DHF was needed to achieve a 1.8-fold induction of a reporter gene, whereas 100 nM of cortisol resulted in a 2.6-fold induction. endocrine-abstracts.org

In contrast, studies on A-ring reduced metabolites of corticosterone (B1669441), which are analogous to this compound isomers, suggest that 5α-dihydrocorticosterone can effectively bind to and activate the GR. nih.gov Conversely, 5β-reduced metabolites were found to be less effective at binding to the GR and did not activate it. nih.govnih.gov This suggests that 5α-dihydrocortisol is likely a more potent GR agonist than its 5β counterpart.

| Compound | Relative Binding Affinity | Receptor Activation (Fold Induction vs. Vehicle) | Concentration for Activation |

|---|---|---|---|

| Cortisol | High | 2.6 ± 0.4 | 100 nM |

| 20β-Dihydrocortisol (20β-DHF) | Low (requires ~1000x higher concentration than cortisol) | 1.8 ± 0.2 | 2.5 µM |

| 5α-Dihydrocortisol | Data suggests effective binding | Likely an agonist | N/A |

| 5β-Dihydrocortisol | Less effective binding | Inactive as an agonist | N/A |

Upon ligand binding, the GR undergoes a conformational change that facilitates its translocation from the cytoplasm into the nucleus, a critical step for its function as a transcription factor. nih.govresearchgate.net Studies have demonstrated that this compound isomers can induce this nuclear translocation.

Specifically, 20β-DHF , despite its weak agonistic activity, has been shown to induce the nuclear translocation of GR within 30 minutes of exposure. researchgate.netresearchgate.net Furthermore, there is evidence that 5β-dihydrocortisol can potentiate the nuclear translocation of the GR when co-administered with cortisol or dexamethasone. nih.gov This suggests that even isomers with low intrinsic agonistic activity can influence GR signaling by affecting its subcellular localization. The process of GR nuclear translocation is complex, involving interactions with importin proteins and passage through the nuclear pore complex. researchgate.netuconn.edu

The transcriptional activity of the GR is not solely dependent on its binding to DNA but also on the recruitment of a diverse array of co-regulator proteins, which can either enhance (co-activators) or repress (co-repressors) gene transcription. nih.govnih.gov The specific ligand bound to the GR can influence which co-regulators are recruited, leading to differential gene expression profiles.

For 20β-DHF , microarray assays have revealed that upon binding to the GR, it recruits only 36% of the co-regulators that are recruited by cortisol. endocrine-abstracts.org This significantly reduced co-regulator recruitment profile likely explains its weak agonistic activity. The identity of these co-regulators is crucial for understanding the specific downstream effects of 20β-DHF. Co-activators such as the steroid receptor co-activator (SRC) family and CREB-binding protein (CBP)/p300 are known to be important for GR-mediated transactivation, while co-repressors like nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT) are involved in transrepression. nih.govwikipedia.org

Mineralocorticoid Receptor (MR) Binding and Activation by this compound Variants

The mineralocorticoid receptor is another key nuclear receptor that binds with high affinity to both mineralocorticoids, like aldosterone (B195564), and glucocorticoids, such as cortisol. nih.govnih.gov Its activation is critical for regulating electrolyte balance and blood pressure. The interaction of this compound isomers with the MR reveals a different pattern of activity compared to the GR.

A striking finding is the potent agonistic activity of 20β-dihydrocortisol (20β-DHF) on the MR, in stark contrast to its weak effect on the GR. endocrine-abstracts.org Studies have shown that 20β-DHF induces MR activation at concentrations comparable to cortisol. At a concentration of 100 nM, 20β-DHF produced a 2.4-fold induction of a reporter gene, which was similar to the 2.9-fold induction observed with 100 nM of cortisol. endocrine-abstracts.org This indicates that 20β-DHF is a potent MR agonist.

The differential activity of this compound isomers on MR versus GR underscores the subtle structural determinants that govern ligand-receptor interactions and subsequent biological responses. While information on the direct effects of 5α- and 5β-dihydrocortisol on MR is less available, the potent activity of 20β-DHF highlights the potential for cortisol metabolites to exert significant mineralocorticoid effects.

| Compound | Receptor Activation (Fold Induction vs. Vehicle) | Concentration for Activation |

|---|---|---|

| Cortisol | 2.9 ± 0.3 | 100 nM |

| 20β-Dihydrocortisol (20β-DHF) | 2.4 ± 0.2 | 100 nM |

Similar to the GR, the transcriptional activity of the MR is modulated by the recruitment of co-regulator proteins. The ligand-induced conformation of the MR determines the specific set of co-regulators that are recruited. nih.gov

In the case of 20β-DHF , its potent agonism on the MR is reflected in its co-regulator recruitment profile. Upon binding to the MR, 20β-DHF recruits 77% of the co-regulators recruited by cortisol. endocrine-abstracts.org This substantial recruitment of co-activators is consistent with its strong activation of the receptor. The specific co-regulators involved in MR activation by 20β-DHF are likely to be similar to those recruited by aldosterone and cortisol, which include members of the SRC family and other co-activators that facilitate transcriptional initiation. nih.gov The differential recruitment of co-regulators by various ligands provides a molecular basis for the diverse physiological and pathophysiological roles of the MR.

Enzymatic Interactions and Regulatory Feedback Loops

This compound as a Substrate for Downstream Enzymes

This compound, in its 5α- and 5β-isomeric forms, serves as a crucial intermediate in the catabolic cascade of cortisol. These metabolites are not terminal products but are instead substrates for further enzymatic modifications, primarily by hydroxysteroid dehydrogenases, leading to the formation of tetrahydro-metabolites which are then conjugated for excretion.

The primary downstream enzymes that act on this compound isomers are the 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes catalyze the reduction of the 3-oxo group of this compound, resulting in the formation of tetrahydrocortisol (B1682764) (THF) isomers. Specifically, 5α-dihydrocortisol is the substrate for the formation of 3α,5α-tetrahydrocortisol (allo-tetrahydrocortisol). wikipedia.orgnih.gov In parallel, 5β-dihydrocortisol is converted to 3α,5β-tetrahydrocortisol. nih.gov This conversion of this compound to tetrahydrocortisol is a critical step in the irreversible inactivation and subsequent elimination of cortisol.

Human liver homogenate studies have demonstrated that both cortisol and 5β-dihydrocortisol are reduced to 3α,5β-tetrahydrocortisol, while 5α-dihydrocortisol is reduced to 3α,5α-tetrahydrocortisol. nih.gov The enzymes responsible for these conversions, cortisol Δ4-5β-reductase and this compound-3α-oxidoreductase, are present in various subcellular fractions and utilize NADPH as the preferred cofactor. nih.gov

The metabolism of cortisol to its dihydro- and subsequently tetrahydro- forms is a key pathway for regulating the amount of active cortisol available to bind to glucocorticoid receptors. The enzymes involved in these steps, particularly the 5α- and 5β-reductases and 3α-HSDs, play a significant role in modulating glucocorticoid action at a pre-receptor level. mdpi.com

| Substrate (this compound Isomer) | Enzyme | Product |

|---|---|---|

| 5α-Dihydrocortisol (5α-DHF) | 3α-Hydroxysteroid dehydrogenase (3α-HSD) | 3α,5α-Tetrahydrocortisol (allo-THF) |

| 5β-Dihydrocortisol (5β-DHF) | 3α-Hydroxysteroid dehydrogenase (3α-HSD) | 3α,5β-Tetrahydrocortisol (THF) |

Regulation of Enzyme Activity by Glucocorticoids and Metabolites

The intricate balance of steroid hormone biosynthesis and metabolism is maintained through a series of regulatory feedback loops, where glucocorticoids and their metabolites can influence the activity of the very enzymes that control their formation and inactivation. This regulation can occur at the level of gene expression or through direct enzymatic inhibition or activation.

Glucocorticoids themselves are potent regulators of the enzymes involved in their metabolism. For instance, cortisol has been shown to competitively inhibit 3β-hydroxysteroid dehydrogenase type 2 (3βHSD2). nih.gov This enzyme is crucial for the synthesis of all classes of steroid hormones, including glucocorticoids. wikipedia.orgmedscape.com By inhibiting 3βHSD2, cortisol can modulate its own production pathway, representing a direct negative feedback loop at the adrenal level. nih.gov

Synthetic glucocorticoids, such as dexamethasone, also exert regulatory effects. Studies have shown that dexamethasone can inhibit the reduction of cortisol and both 5α- and 5β-dihydrocortisol. nih.gov This suggests that therapeutic glucocorticoids can alter the metabolic clearance of endogenous cortisol and its metabolites.

Furthermore, other steroid hormones can influence the metabolism of this compound. Testosterone (B1683101), for example, acts as a competitive inhibitor of the reduction of cortisol, 5α-dihydrocortisol, and 5β-dihydrocortisol. nih.gov This highlights the cross-talk between different steroid hormone pathways in regulating metabolic processes.

The expression of key enzymes is also under hormonal control. For example, the expression of 3β-HSD and 17α-hydroxylase cytochrome P450 (P450c17) in human adrenocortical cells can be modulated by angiotensin II and activators of the protein kinase A signaling pathway. nih.gov This indicates that the capacity of the adrenal gland to produce and metabolize glucocorticoids is subject to complex regulation by various signaling pathways.

The activity of 5α-reductase, the enzyme responsible for the formation of 5α-dihydrocortisol, is also subject to regulation. Increased 5α-reductase activity has been observed in conditions like polycystic ovary syndrome (PCOS), suggesting a potential link between altered glucocorticoid metabolism and this endocrine disorder. nih.gov

| Regulator | Enzyme Affected | Effect | Mechanism |

|---|---|---|---|

| Cortisol | 3β-Hydroxysteroid dehydrogenase type 2 (3βHSD2) | Inhibition | Competitive inhibition |

| Dexamethasone | Cortisol Δ4-5β-reductase, this compound-3α-oxidoreductase | Inhibition | Not specified |

| Testosterone | Cortisol Δ4-5β-reductase, this compound-3α-oxidoreductase | Inhibition | Competitive inhibition |

| Angiotensin II | 3β-Hydroxysteroid dehydrogenase (3β-HSD), P450c17 | Increased expression | Transcriptional regulation |

Physiological and Pathophysiological Roles of Dihydrocortisol in Biological Systems

Ocular System Homeostasis and Disease

Within the intricate environment of the human eye, the metabolites of cortisol, including dihydrocortisol, have been identified as active participants in processes that maintain normal function and contribute to disease states. The presence and activity of this compound are particularly relevant to the regulation of intraocular pressure and the pathogenesis of glaucoma.

The maintenance of intraocular pressure (IOP) is dependent on a delicate balance between the production and outflow of aqueous humor, a clear fluid that nourishes the anterior structures of the eye. arvojournals.orgnih.gov This fluid is produced by the ciliary body and drains primarily through the trabecular meshwork (TM) and Schlemm's canal. arvojournals.orgarvojournals.org An increase in resistance to this outflow is a primary cause of elevated IOP, a major risk factor for glaucoma. capes.gov.brforbes.com

Cortisol metabolites are known to possess biological activity that can affect these dynamics. nih.gov Specifically, 5α-dihydrocortisol has been identified and quantified in human aqueous humor at a mean concentration of 1.3 ng/ml. nih.gov Research suggests that the crystalline lens is a significant source of this metabolite, as it actively metabolizes cortisol into 5α-dihydrocortisol in vitro. nih.gov While 5β-dihydrocortisol is typically found at levels near the lower limits of detection in the aqueous humor of the general population, its role in pathological states is more pronounced. nih.gov The metabolite 5β-dihydrocortisol is considered a potential mediator of ocular hypertension, implying that it influences aqueous humor dynamics by increasing outflow resistance at the trabecular meshwork. arvojournals.orgarvojournals.orgnih.gov

Primary open-angle glaucoma (POAG) is a leading cause of irreversible blindness, characterized by progressive damage to the optic nerve, often associated with elevated IOP. forbes.comnih.gov A key feature of POAG is an increased sensitivity to glucocorticoids, where the administration of steroids like dexamethasone (B1670325) leads to a significant rise in IOP. forbes.comwada-ama.org

Research has directly implicated 5β-dihydrocortisol in the etiology of this disease. Studies have shown that 5β-dihydrocortisol accumulates specifically in cultured trabecular meshwork cells from patients with POAG, a phenomenon not observed in cells from individuals without glaucoma. This accumulation is linked to the heightened steroid sensitivity seen in these patients. 5β-dihydrocortisol potentiates the effects of other glucocorticoids; it enhances the ability of cortisol and dexamethasone to trigger the nuclear translocation of the glucocorticoid receptor, a key step in steroid hormone action.

Experimental studies in animal models have provided direct evidence for this potentiation. As detailed in the table below, the co-administration of 5β-dihydrocortisol with dexamethasone results in a much more pronounced elevation of IOP compared to dexamethasone alone. arvojournals.org This synergistic effect suggests that the abnormal accumulation of 5β-dihydrocortisol in the trabecular meshwork of POAG patients could potentiate the effects of the body's own endogenous cortisol, contributing directly to the chronic ocular hypertension that characterizes the disease. arvojournals.org

Table 1: Effect of 5β-Dihydrocortisol on Dexamethasone-Induced Intraocular Pressure (IOP) Elevation in Rabbits

| Treatment Group | Dosage | Observed IOP Increase (mmHg) | Treatment Duration |

|---|---|---|---|

| Dexamethasone Alone | 0.06% | 3 - 4 | 18 days |

| Dexamethasone + 5β-Dihydrocortisol | 0.06% + 0.1% | 7 - 10 | 18 days |

| Dexamethasone + 5β-Dihydrocortisol | 0.06% + 1.0% | 7 - 10 | 18 days |

The extracellular matrix (ECM) of the trabecular meshwork and sclera, which is rich in collagen, plays a critical role in maintaining the structural and functional integrity of the eye's aqueous outflow pathways. nih.gov Alterations in ECM composition and turnover, particularly changes in collagen, are believed to contribute to the increased outflow resistance seen in glaucoma. capes.gov.br

While glucocorticoids like hydrocortisone (B1673445) are generally known to suppress collagen synthesis in tissues like the skin, the role of their metabolites can be different. A pivotal study revealed that 5β-dihydrocortisol has a distinct effect on collagen production within ocular tissues. The research demonstrated that 5β-dihydrocortisol potentiates the effect of dexamethasone on collagen synthesis in explants from the rabbit eye's outflow region. arvojournals.org In the study, the metabolite enhanced the incorporation of radiolabeled proline, an amino acid essential for collagen formation, into collagen-type proteins. This finding is significant as it demonstrates another biological activity of 5β-dihydrocortisol, linking its abnormal accumulation in glaucomatous tissue to potential profibrotic changes in the trabecular meshwork's ECM, which could physically increase resistance to aqueous humor outflow.

Endocrine System Regulation and Disorders

Beyond the eye, this compound is a component of systemic corticosteroid metabolism. Its formation and subsequent breakdown are integral to the body's management of glucocorticoid activity, and disruptions in its metabolic pathway are indicative of specific, severe endocrine-related diseases.

Cortisol is the primary glucocorticoid hormone in humans, essential for regulating a vast array of physiological processes, including metabolism, immune response, and stress adaptation. The body maintains a precise corticosteroid balance through the hypothalamic-pituitary-adrenal (HPA) axis, which controls cortisol production, and through metabolic inactivation in peripheral tissues.

The enzyme responsible for converting cortisol into 5β-dihydrocortisol, known as 5β-reductase or aldo-keto reductase family 1 member D1 (AKR1D1), has a dual role that is critically important for neonatal health. Besides its function in steroid hormone catabolism, AKR1D1 plays an indispensable role in the synthesis of primary bile acids from cholesterol in the liver.

A rare genetic disorder, known as Congenital Bile Acid Synthesis Defect Type 2, is caused by loss-of-function mutations in the AKR1D1 gene. Individuals with AKR1D1 deficiency have an impaired or non-functional 5β-reductase enzyme. This defect has two major pathological consequences:

Impaired Bile Acid Synthesis: The inability to perform a key step in the bile acid production pathway leads to a failure to produce normal bile acids. This results in severe cholestatic liver disease in infants, characterized by impaired bile flow and the accumulation of toxic, abnormal bile acid intermediates.

Altered Corticosteroid Metabolism: The enzymatic block prevents the 5β-reduction of steroid hormones. Consequently, the conversion of cortisol to 5β-dihydrocortisol is severely diminished.

This second consequence makes the analysis of steroid metabolites a crucial diagnostic tool. Patients with AKR1D1 deficiency exhibit a marked decrease or complete absence of 5β-reduced corticosteroids, such as 5β-dihydrocortisol and its downstream products, in their urine and serum. The detection of this abnormal steroid profile, alongside the accumulation of specific bile acid precursors, confirms the diagnosis of this life-threatening condition.

Table 2: Key Research Findings on this compound

| Area of Study | Key Finding | Compound Variant | Implication | Reference |

|---|---|---|---|---|

| Aqueous Humor Dynamics | Present in human aqueous humor; lens metabolizes cortisol to this compound. | 5α-Dihydrocortisol | Contributes to the pool of cortisol metabolites in the anterior eye. | nih.gov |

| Glaucoma Etiology | Accumulates in trabecular meshwork cells of POAG patients. | 5β-Dihydrocortisol | May contribute to the pathology of primary open-angle glaucoma. | |

| Glucocorticoid Sensitivity | Potentiates the IOP-raising effect of dexamethasone. | 5β-Dihydrocortisol | Explains the heightened steroid sensitivity in POAG. | arvojournals.org |

| Ocular Collagen Synthesis | Potentiates dexamethasone-induced collagen synthesis in eye tissue explants. | 5β-Dihydrocortisol | May promote fibrotic changes in the trabecular meshwork. | arvojournals.org |

| AKR1D1 Deficiency | Metabolic pathway is blocked, leading to its absence in urine. | 5β-Dihydrocortisol | Serves as a diagnostic marker for a congenital bile acid synthesis defect. |

Association with Conditions of Hypercorticoidism (e.g., Cushing's Syndrome)

Hypercorticoidism, the clinical state resulting from excessive tissue exposure to cortisol, leads to the development of Cushing's syndrome, a condition characterized by a range of signs and symptoms including central obesity, muscle weakness, and metabolic abnormalities. nih.govclevelandclinic.orgwww.nhs.uk The diagnosis of Cushing's syndrome often involves measuring cortisol levels in various biological fluids. www.nhs.uk However, the focus on cortisol alone may not capture the full picture of glucocorticoid activity.

Research has identified that metabolites of cortisol, such as this compound, can be significantly altered in states of hypercorticoidism. A study of a patient with Cushing's disease—a form of Cushing's syndrome caused by a pituitary tumor—revealed a marked increase in the urinary excretion of 20α- and 20β-dihydrocortisol (20α-DHF and 20β-DHF). nih.gov Despite having very high blood cortisol levels, the patient showed low levels of urinary free cortisol, a standard diagnostic marker. nih.gov The urinary excretion rates of 20α-DHF and 20β-DHF in this patient were substantially higher than the reference values, suggesting that the measurement of these metabolites could serve as a more sensitive marker for diagnosing chronic hypercortisolemic states. nih.gov These this compound isomers can interfere with the immunological assessment of urinary free cortisol, potentially leading to diagnostic confusion. nih.gov

The findings suggest that in certain individuals, the metabolic pathway favoring the production of this compound from cortisol is enhanced. This highlights the importance of analyzing cortisol metabolites for a comprehensive assessment of glucocorticoid status in hypercorticoid conditions.

| Compound | Patient with Cushing's Disease (nmol/24 h) | Reference Value (Median, nmol/24 h) |

|---|---|---|

| 20α-Dihydrocortisol (20α-DHF) | 1455 | 174 |

| 20β-Dihydrocortisol (20β-DHF) | 330 | 111 |

| Cortisol (F) | 18 | 68 |

Data derived from a case study of a patient with Cushing's disease, illustrating the significantly elevated excretion of this compound metabolites compared to normal levels. nih.gov

Potential Role in Familial Hypertension Predisposition

Hypertension is a complex, multifactorial disease where genetic predisposition plays a significant role. smw.chnih.gov While most cases are classified as essential hypertension with no single identifiable cause, certain rare monogenic forms of hypertension have illuminated the critical role of corticosteroid metabolism in blood pressure regulation. nih.govhealthline.com These genetic disorders demonstrate how alterations in the genes controlling steroid hormone synthesis and signaling can lead to high blood pressure. smw.chnih.gov

Glucocorticoid-remediable aldosteronism (GRA), for instance, is a hereditary form of hypertension caused by a gene fusion that places aldosterone (B195564) synthase under the control of ACTH. nih.gov This leads to abnormal regulation of aldosterone, a key hormone in blood pressure control. While this compound is not the primary driver in this specific condition, GRA exemplifies how dysregulated steroid metabolism is directly linked to inherited hypertension.

The broader connection lies in the enzymes that process cortisol. Polymorphisms or mutations in genes for enzymes involved in corticosteroid metabolism could lead to a predisposition to hypertension. smw.ch These genetic variations might alter the balance of cortisol and its metabolites, including this compound, potentially affecting blood pressure regulation. Although direct evidence linking this compound specifically to familial hypertension is still developing, its position as a key metabolite of cortisol—a hormone known to raise blood pressure by increasing vascular sensitivity to catecholamines—implicates it as a potential contributor. pharmaceutical-journal.com A healthy lifestyle can significantly lower the risk of high blood pressure, even in individuals with a genetic predisposition. healthline.com

Metabolic Dysregulation and Related Conditions

Obesity is closely linked to the dysregulation of cortisol metabolism. nih.govnih.gov Adipose tissue is not merely a passive storage depot but an active endocrine organ that metabolizes steroid hormones. johnshopkins.eduyoutube.com A key enzyme in this process is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which regenerates active cortisol from inactive cortisone (B1669442) within cells. nih.govnih.gov

In obese individuals, the activity of 11β-HSD1 is altered in a tissue-specific manner. While its activity tends to be impaired in the liver, it is markedly enhanced in subcutaneous adipose tissue. nih.govnih.gov This increased local regeneration of cortisol within fat cells is thought to contribute to the development of central obesity and other features of the metabolic syndrome. nih.gov As this compound is a direct metabolite of cortisol, any shift in cortisol metabolism within adipose tissue will invariably affect the local concentrations and downstream effects of this compound. The increased flux through the cortisol metabolic pathway in the fat tissue of obese individuals suggests a parallel alteration in this compound production, which may contribute to adipocyte dysfunction.

This compound can actively modulate glucocorticoid signaling. The effects of glucocorticoids are mediated by the glucocorticoid receptor (GR). nih.gov The sensitivity of a cell to glucocorticoids can be influenced by the expression of different GR isoforms and the local concentration of active hormones. nih.gov

Immune System Modulation and Inflammatory Responses

Glucocorticoids, with cortisol as the primary endogenous example, are powerful modulators of the immune system, generally exerting strong anti-inflammatory and immunosuppressive effects. frontiersin.orgwikipedia.org They are widely used therapeutically to treat allergies, autoimmune diseases, and inflammation. wikipedia.org These effects are achieved by binding to the glucocorticoid receptor, which in turn up-regulates anti-inflammatory proteins and represses the expression of pro-inflammatory proteins like various cytokines. wikipedia.org

| Hydrocortisone Concentration | Effect on Cytokine Secretion | Effect on T-Cell Production of IL-2 and IFN-γ |

|---|---|---|

| 10-8 M (Physiological) | Significantly increased secretion of IFN-γ and IL-10 | Increased |

| 10-6 M (Stress-Dose) | Significantly suppressed secretion of all studied cytokines | Suppressed |

Summary of in vitro findings demonstrating the differential effects of physiological versus stress-level concentrations of hydrocortisone on cytokine secretion and T-cell activity. jofem.org

Cellular Differentiation and Proliferation Processes

Glucocorticoids play a crucial role in regulating the fundamental cellular processes of proliferation (cell division) and differentiation (cell specialization). These effects are highly context-dependent, varying by cell type, developmental stage, and hormonal concentration.

Studies on skin cells have shown that hydrocortisone can act as a switch between proliferation and differentiation. In cultures of mouse epidermal melanoblasts (the precursors to melanin-producing cells), hydrocortisone inhibits proliferation in a dose-dependent manner. nih.gov Concurrently, it induces these precursor cells to differentiate into mature melanocytes. nih.gov This dual action is critical for maintaining tissue homeostasis.

In other tissues, the effects can be more complex. In the late-gestation fetal heart, cortisol was found to stimulate both cell proliferation and apoptosis (programmed cell death) simultaneously. nih.gov The proliferative effect was mediated by the mineralocorticoid receptor (MR), while the apoptotic effect, primarily seen in the heart's conduction system cells, was mediated by the glucocorticoid receptor (GR). nih.gov This suggests that cortisol and its metabolites can have opposing effects within the same organ, orchestrating tissue remodeling by balancing the creation of new cells with the removal of others. Furthermore, studies on cancer cell lines have shown that hydrocortisone can increase mitochondrial activity and cell proliferation, indicating its potential to influence tumor cell development. rsdjournal.org

| Cell/Tissue Type | Effect on Proliferation | Effect on Differentiation | Source |

|---|---|---|---|

| Mouse Epidermal Melanoblasts | Inhibited | Induced differentiation into melanocytes | nih.gov |

| Fetal Heart Cardiomyocytes | Increased (via MR) | - | nih.gov |

| Fetal Heart Purkinje Fibers | Apoptosis/Cell Death (via GR) | - | nih.gov |

| Human Laryngeal Carcinoma (HEp-2) Cells | Increased mitochondrial activity (proxy for proliferation) | - | rsdjournal.org |

Summary of research findings on the diverse effects of hydrocortisone on cell proliferation and differentiation across different biological models.

Impact on Human Enterocyte Differentiation

Effects on DNA Synthesis and Cell Division in Vitro

There is a lack of specific research on the effects of this compound on DNA synthesis and cell division in vitro. Studies on hydrocortisone have demonstrated that it can influence cell proliferation, with effects varying depending on the cell type. nih.govnih.gov For instance, hydrocortisone has been shown to extend the lifespan of human diploid fibroblast-like cells in culture by increasing the rate of proliferation and the incorporation of thymidine (B127349) into DNA. nih.gov Conversely, in other vertebrate cell lines, hydrocortisone has exhibited growth-inhibiting effects. nih.gov The precise mechanisms and whether this compound exerts similar or different effects on DNA synthesis and cell division remain to be investigated.

Neuropsychological Effects and Brain Function

Detailed studies on the neuropsychological effects and the role of this compound in brain function are not present in the available scientific literature. The broader class of corticosteroids, including hydrocortisone, is known to have significant effects on the brain, influencing mood, memory, and behavior. mayoclinic.orgnih.gov For example, chronic administration of hydrocortisone has been associated with deficits in cognitive functions sensitive to frontal lobe activity. nih.gov Furthermore, corticosteroids can modulate neural plasticity and the brain's response to stress. pnas.org However, the specific contributions of this compound to these neuropsychological processes are currently unknown.

Analytical Methodologies and Research Approaches for Dihydrocortisol Investigation

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of dihydrocortisol, providing the necessary separation from other endogenous steroids. austinpublishinggroup.com The choice of technique depends on the required sensitivity, specificity, and the nature of the research question.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com For this compound analysis, reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. nih.gov This method allows for the effective separation of hydrocortisone (B1673445) and its metabolites. nih.gov

The specificity of an HPLC method is critical to ensure that the detector response corresponds solely to the compound of interest, without interference from other sample components. nih.gov The development of a stability-indicating HPLC method involves stress testing, where the compound is exposed to conditions such as acid, base, and oxidation to understand its degradation pathways. openaccessjournals.com The detection is often performed using an ultraviolet (UV) detector, as corticosteroids absorb light in the UV spectrum. nih.gov

Table 1: Example of HPLC Parameters for Corticosteroid Analysis

| Parameter | Condition | Reference |

| Column | C8 or C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | nih.govingentaconnect.com |

| Mobile Phase | Isocratic or gradient mixture of solvents like methanol, acetonitrile, and water, sometimes with acetic acid | nih.govnih.gov |

| Flow Rate | Typically 1.0 mL/min | nih.govingentaconnect.com |

| Detection | UV/Visible (Diode Array Detector) at ~245-254 nm | nih.govingentaconnect.com |

| Temperature | Column oven set to a constant temperature (e.g., 30-40 °C) | nih.govthermofisher.com |

This interactive table summarizes typical starting conditions for developing an HPLC method for this compound analysis, based on established methods for related corticosteroids.

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for steroid analysis due to its superior selectivity and sensitivity. austinpublishinggroup.comyoutube.com This technique is crucial for accurately quantifying this compound, especially because it can differentiate it from its isomers, such as 20α- and 20β-dihydrocortisone, which may interfere with less specific methods. nih.gov These isomers share the same molecular mass and fragmentation patterns as cortisol and its metabolites, making chromatographic separation essential for accurate measurement. nih.gov

LC-MS/MS methods combine the separation capabilities of HPLC with the precise detection of a mass spectrometer. thermofisher.cn The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high specificity. nih.gov High-Resolution Mass Spectrometry (LC-HRMS) offers an additional layer of confidence by providing highly accurate mass measurements, further aiding in compound identification. nih.gov

Table 2: Key Aspects of LC-MS/MS for this compound Analysis

| Aspect | Description | Reference |

| Ionization | Electrospray Ionization (ESI) in positive mode is common for corticosteroids. | nih.gov |

| Isomer Separation | Critical for distinguishing this compound from co-eluting isomers like 20β-dihydrocortisone. This is achieved by optimizing the column (e.g., Biphenyl phase) and mobile phase gradient. | nih.govthermofisher.cn |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification (e.g., m/z 363.1 > 121.1 for cortisol and its isomers). | nih.gov |

| Sample Preparation | Often involves liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from biological matrices like plasma or urine. | thermofisher.cnnih.gov |

This interactive table highlights the critical parameters for the successful analysis of this compound using LC-MS/MS, emphasizing the challenge of isomeric interference.

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for separating mixtures. youtube.com While less quantitative than HPLC or LC-MS/MS, it serves as a simple and rapid method for the qualitative analysis and purity assessment of steroids like hydrocortisone and its derivatives. nih.gov

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel (the stationary phase). youtube.com The plate is then placed in a chamber with a solvent system (the mobile phase), which moves up the plate by capillary action. youtube.com Separation occurs as different compounds travel at different rates based on their polarity and interaction with the stationary and mobile phases. youtube.com Visualization can be achieved under UV light or by spraying with chemical reagents. nih.govyoutube.com

Table 3: Typical System for TLC Analysis of Corticosteroids

| Component | Description | Reference |

| Stationary Phase | Silica gel 60F₂₅₄ plates | nih.gov |

| Mobile Phase | A mixture of non-polar and polar organic solvents, such as chloroform, acetone, and ammonia, to achieve separation. | nih.gov |

| Application | Samples are applied as small spots near the bottom of the plate. | youtube.com |

| Development | The plate is developed in a sealed chamber to ensure solvent vapor saturation. | youtube.com |

| Visualization | UV light (at 254 nm) or chemical sprays (e.g., sulfuric acid with heating). | nih.govresearchgate.net |

This interactive table describes the fundamental components of a TLC system suitable for the preliminary analysis of this compound.

Immunological Assays in this compound Quantification

Immunoassays are widely used for hormone quantification due to their high throughput and sensitivity. nih.gov These methods utilize the specific binding between an antibody and its target antigen.

Radioimmunoassay (RIA) is a highly sensitive in-vitro technique used to measure the concentration of antigens, such as hormones, by employing antibodies and radiolabeled antigens. wikipedia.org The principle is based on competition: a known quantity of a radiolabeled antigen (e.g., ³H-cortisol or ¹²⁵I-cortisol) competes with the unlabeled antigen in a sample for a limited number of antibody binding sites. wikipedia.org After separation of the antibody-bound antigen from the free antigen, the radioactivity is measured. A higher concentration of unlabeled antigen in the sample results in lower measured radioactivity of the bound fraction.

While RIA methods for cortisol are well-established and can be very sensitive, their specificity can be a limitation. nih.govalpco.com Antibodies raised against cortisol may exhibit cross-reactivity with structurally similar metabolites, including this compound. nih.gov This can lead to an overestimation of the target analyte's concentration. Therefore, while RIA can be a valuable screening tool, results often require confirmation by a more specific method like LC-MS/MS. nih.govyoutube.com

Table 4: Core Components of a Radioimmunoassay for a Steroid Hormone

| Component | Role | Reference |

| Specific Antibody | Binds to the target steroid (e.g., anti-cortisol antibody). | nih.gov |

| Radiolabeled Antigen | A tracer (e.g., ¹²⁵I-labeled cortisol) that competes with the sample antigen. | wikipedia.orgnih.gov |

| Standard Curve | Created using known concentrations of the unlabeled antigen to quantify the sample. | wikipedia.org |

| Separation Method | Separates antibody-bound from free antigen (e.g., using a second antibody or solid-phase coupling). | nih.govnih.gov |

| Detection | A gamma counter measures the radioactivity. | nih.gov |

This interactive table outlines the essential elements required for developing and performing a radioimmunoassay for steroid quantification.

In Vitro Experimental Models for Mechanistic Studies

To understand the biological function and metabolic pathways of this compound, researchers utilize in vitro experimental models. These models, primarily based on cell cultures, offer a controlled environment to investigate molecular mechanisms that are difficult to study in whole organisms. nih.gov

Cultured cells, such as human hepatocyte-like cell lines (e.g., HepG2) or primary cells like human aortal endothelial cells, can be treated with this compound to study its effects. mdpi.com Researchers can then assess various outcomes, including changes in gene expression, protein synthesis, and enzyme activity. mdpi.combmj.com For example, these models can be used to identify the enzymes responsible for the metabolism of this compound or to determine if this compound can activate glucocorticoid receptors and trigger downstream cellular responses. nih.gov These studies provide critical insights into the compound's potential physiological or pathophysiological roles. bmj.com

Cell Culture Systems (e.g., HEK293 cells, SF9 cells, primary human cells)

In vitro investigations of this compound heavily depend on various cell culture systems to model its effects at the cellular and molecular level. The choice of cell line is critical and is often dictated by the specific research question, such as receptor binding, metabolic pathways, or gene expression.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of this compound research, primarily due to their high transfectability, rapid growth, and robust protein production capabilities. insights.bio These cells are frequently used to create stable or transient expression systems for the glucocorticoid receptor (GR), allowing for focused studies on receptor binding affinity and activation by this compound and other ligands. researchgate.net Their utility extends to the production of recombinant adeno-associated virus (rAAV) vectors for gene therapy research, a field where understanding steroid hormone effects is crucial. insights.bionih.gov

Sf9 Cells: Spodoptera frugiperda (Sf9) insect cells provide a valuable alternative to mammalian lines, particularly for large-scale protein production. thermofisher.com Utilized in conjunction with the baculovirus expression vector system, Sf9 cells can generate high yields of proteins, including steroid receptors or metabolic enzymes involved in this compound synthesis. nih.gov Comparative studies have highlighted key differences between proteins produced in Sf9 and HEK293 systems, including post-translational modifications and yield, which are critical considerations for functional assays. nih.govnih.gov

Primary Human Cells: To ensure physiological relevance, findings from immortalized cell lines are often validated in primary human cells. For instance, primary human endothelial cells and fibroblasts have been used to confirm the activity of compounds that modulate gene expression relevant to steroid metabolism. mdpi.com In the context of immunology, peripheral blood mononuclear cells (PBMCs) from human donors are used to study the immunomodulatory effects of glucocorticoids and their metabolites, providing direct insight into their impact on human immune responses. nih.gov

Table 1: Comparison of Common Cell Culture Systems in this compound Research

| Cell System | Origin | Primary Application in this compound Research | Key Advantages | Key Limitations |

|---|---|---|---|---|

| HEK293 Cells | Human Embryonic Kidney | Receptor activation assays, gene expression studies, protein production. | High transfection efficiency, rapid growth, well-established protocols. insights.biothermofisher.com | Potential for non-physiological expression levels, differences from primary cells. |

| Sf9 Cells | Spodoptera frugiperda (Fall Armyworm) Ovary | Large-scale production of receptors and enzymes for structural/biochemical studies. | High protein yields, scalability, baculovirus system is well-characterized. insights.bionih.gov | Different post-translational modifications compared to mammalian cells, which may affect protein function. nih.gov |

| Primary Human Cells | Various Human Tissues (e.g., blood, endothelium) | Validation of findings, studying effects in a physiologically relevant context. | High physiological relevance, reflects in vivo human biology. mdpi.com | Limited lifespan, donor variability, more complex culture requirements. |

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a fundamental tool for quantifying the functional activity of this compound at its target receptors, most notably the glucocorticoid receptor (GR). indigobiosciences.com These cell-based assays provide a quantitative measure of receptor activation or inhibition. nih.gov

The core principle involves genetically engineering cells to express both the receptor of interest (e.g., human GR) and a reporter gene, such as luciferase or β-galactosidase. nih.gov The reporter gene's expression is controlled by a promoter containing hormone response elements that bind the activated receptor. When a ligand like this compound binds to and activates the GR, the receptor-ligand complex translocates to the nucleus and initiates the transcription of the reporter gene. caymanchem.com The resulting protein product (e.g., luciferase) generates a measurable signal (luminescence), the intensity of which is proportional to the degree of receptor activation. indigobiosciences.comnih.gov These assays are highly sensitive and can be adapted for high-throughput screening to identify and characterize the agonist or antagonist properties of various compounds. caymanchem.comnih.gov

Biochemical Assays for Enzyme Activity and Reaction Mechanisms

Understanding the formation and further metabolism of this compound requires detailed biochemical assays focused on the enzymes responsible for these conversions, such as 11β-hydroxysteroid dehydrogenases (11β-HSDs). These assays are crucial for determining enzyme kinetics, reaction mechanisms, and for screening potential inhibitors. nih.gov

Fluorescence-based assays are a common and highly sensitive method for monitoring enzyme activity in real-time. mdpi.com These assays often employ a synthetic substrate that is chemically altered by the enzyme to produce a fluorescent molecule. nih.gov The rate of fluorescence increase is directly proportional to the enzyme's activity. This technique allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insight into the enzyme's efficiency and substrate affinity. Such assays can be performed with purified enzymes or in cell lysates to characterize the enzymatic pathways involved in this compound metabolism. nih.govmdpi.com

In Vivo Animal Models for Systemic Effects and Disease Research

To understand the integrated physiological and pathological roles of this compound, researchers utilize various in vivo animal models. These models are indispensable for studying the compound's systemic effects on metabolism, organ function, and disease processes that are impossible to replicate in vitro.

Rodent Models for Metabolic and Endocrine Research

Rodent models are extensively used to investigate the link between glucocorticoids and metabolic disorders like type 2 diabetes, obesity, and insulin (B600854) resistance. nih.govsyncrosome.com Since this compound is an active metabolite of cortisol, these models are directly relevant to understanding its endocrine and metabolic functions. A common approach involves the administration of glucocorticoids (e.g., corticosterone (B1669441) in rats) in combination with a high-fat or high-carbohydrate diet to induce a metabolic syndrome phenotype. nih.govnih.gov These models rapidly develop key features of the human condition, including hyperglycemia, hyperinsulinemia, and insulin resistance. nih.gov By studying tissue-specific changes in these animals, researchers can dissect the contribution of glucocorticoid metabolism to conditions such as hepatic steatosis (fatty liver) and altered glucose homeostasis. nih.govresearchgate.net

Table 2: Key Findings from a Glucocorticoid-Induced Rodent Model of Metabolic Disease

| Parameter | Observation in Corticosterone + High-Fat Diet Model | Implication for Research |

|---|---|---|

| Fasting Blood Glucose | Severe hyperglycemia (60% increase). nih.gov | Model for studying glucocorticoid-induced diabetes. |

| Fasting Insulin | Severe hyperinsulinemia (80% increase). nih.gov | Investigating mechanisms of insulin resistance. |

| Liver | Severe hepatic steatosis (fatty liver). nih.gov | Studying ectopic fat deposition. |

| Beta-Cell Function | Impaired response to glucose challenge (20% decrease). nih.gov | Assessing pancreatic function under metabolic stress. |

Ocular Models for Glaucoma and Inflammatory Studies

The administration of glucocorticoids is a known risk factor for developing ocular hypertension and secondary open-angle glaucoma, a condition termed glucocorticoid-induced glaucoma (GIG). nih.gov This clinical side effect has been leveraged to create robust animal models for studying the pathophysiology of glaucoma. nih.gov In these models, glucocorticoids are administered topically, intravitreally, or systemically to induce an increase in intraocular pressure (IOP). nih.govnih.gov These models are critical for investigating the molecular and cellular changes in the eye's aqueous humor outflow pathway, particularly the trabecular meshwork. They allow researchers to explore the specific roles of cortisol metabolites, including this compound, in mediating the pathological changes that lead to elevated IOP and potential optic nerve damage. nih.gov

Models for Immune Response and Inflammatory Processes

Glucocorticoids are potent modulators of the immune system, and animal models are essential for dissecting these complex interactions. nih.gov Research into the effects of glucocorticoids like hydrocortisone on the immune system involves both in vivo and ex vivo approaches. For example, studies have examined how different glucocorticoid replacement therapies in models of adrenal insufficiency alter the balance of circulating T-lymphocyte populations and inflammatory markers. nih.gov Furthermore, in vitro models using immune cells like macrophages are used to study how glucocorticoids modulate specific inflammatory pathways, such as pyroptosis, a form of programmed cell death that drives inflammation. nih.gov These models are crucial for determining whether this compound possesses unique pro- or anti-inflammatory properties distinct from its parent compound, cortisol, and how it contributes to the regulation of immune responses during infection or autoimmune disease. bmj.com

Computational and Structural Biology Approaches

The investigation of this compound and its interactions with biological targets at a molecular level is significantly enhanced by computational and structural biology techniques. These in silico methods provide detailed insights into the structural and energetic aspects of ligand-receptor binding, conformational dynamics, and the key chemical features required for molecular recognition. Such approaches are particularly valuable when experimental data, such as crystal structures of ligand-receptor complexes, are scarce.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of this compound within the ligand-binding pockets (LBPs) of its primary targets, the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).

Docking studies on isomers of this compound, such as 20β-dihydrocortisol (20β-DHF), have provided valuable insights that can be extrapolated to understand this compound's interactions. For instance, docking calculations comparing cortisol and 20β-DHF with the GR and MR ligand-binding pockets revealed similar predicted interaction patterns for both ligands with both receptors. endocrine-abstracts.org However, subtle differences, such as the better tolerance of the 20β-hydroxyl group by the MR, suggest that specific stereochemistry can influence receptor activation. endocrine-abstracts.org This highlights the sensitivity of the receptor-binding pockets to the three-dimensional structure of the steroid.

While direct docking studies on 5α-dihydrocortisol with GR and MR are not extensively published, studies on its precursor, cortisol, have established key interactions. Cortisol is recognized as the endogenous ligand for the human GR (hGR) due to a near-perfect steric and electrostatic complementarity with the binding pocket. nih.gov Molecular docking of other steroids into a homology model of the hGR ligand-binding domain has shown that while chemically similar ligands can fit into the pocket, they often fail to form all the necessary contacts for a stable, active receptor conformation. nih.gov

In a related study, molecular docking of 5β-dihydrocortisol (Dhc) to human serum albumin (HSA), a major carrier protein for steroids in the blood, calculated a binding free energy of -6.4 kcal/mol. nih.gov This type of simulation helps to identify the specific domains within a protein that are responsible for binding. nih.gov Such studies underscore the power of molecular docking to quantify binding affinities and pinpoint interaction sites.

| Compound | Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Findings |

|---|---|---|---|

| 5β-Dihydrocortisol (Dhc) | Human Serum Albumin (HSA) | -6.4 | Binding occurs primarily in domain I of HSA. nih.gov |

| Cortisol | Glucocorticoid Receptor (GR) | Not explicitly quantified in sources, but noted as having the strongest binding due to high complementarity. | Forms a stable, transcriptionally active complex through optimal steric and electrostatic interactions. nih.gov |

| 20β-Dihydrocortisol (20β-DHF) | Glucocorticoid Receptor (GR) & Mineralocorticoid Receptor (MR) | Not explicitly quantified, but interaction patterns were compared to cortisol. | Shows similar interaction patterns to cortisol, but the 20β-hydroxyl group is better tolerated by MR than GR. endocrine-abstracts.org |

Molecular Dynamics Simulations for Conformational Analysis and Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the receptor over time. This method is crucial for understanding how the binding of this compound can induce specific conformational shifts in the receptor, which are essential for its activation or inhibition.

MD simulations have been used to study the glucocorticoid receptor's DNA-binding domain (GR DBD) both as a free monomer and in a complex with DNA. nih.gov These simulations have revealed that upon binding, the DNA helix undergoes a slight bending, and the recognition helices of the GR DBD are pulled further into the major groove of the DNA. nih.gov Such detailed mechanistic insights are fundamental to understanding gene regulation by steroid receptors. Furthermore, simulations of the GR ligand-binding domain (LBD) in complex with different ligands show how agonists and antagonists induce distinct conformational changes, particularly in helix 12, which is critical for the recruitment of coactivator or corepressor proteins. nih.gov

A study on 5β-dihydrocortisol (Dhc) and its acetate (B1210297) derivative complexed with human serum albumin (HSA) employed MD simulations to confirm the stability of the binding. nih.gov The simulations showed that the HSA-Dhc complex was stable, and analysis of the root-mean-square-fluctuation (RMSF) helped to delineate the specific binding sites within the protein structure. nih.gov These findings demonstrate the predictive power of MD simulations in corroborating and expanding upon experimental results. nih.govnih.gov The dynamic nature of these simulations allows for the elucidation of induced-fit mechanisms, where the receptor undergoes conformational adjustments to accommodate the ligand, a process that is critical for the biological function of steroid receptors. nih.gov

Homology Modeling in Receptor Structural Studies

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be used to construct a reliable model. This approach is based on the principle that proteins with similar sequences adopt similar structures. Since the crystal structures of the glucocorticoid and mineralocorticoid receptors are not always available, particularly in complex with less common endogenous ligands like this compound, homology modeling is an essential tool.

Researchers have successfully built homology models of the ligand-binding domains of both the mouse glucocorticoid receptor (mGR LBD) and the human mineralocorticoid receptor (hMR LBD). nih.govnih.gov These models were typically constructed using the known crystal structure of the progesterone (B1679170) receptor as a template, given the high sequence similarity among steroid receptors. nih.govnih.gov A model of the mGR LBD revealed a structure containing 11 helices and four sheets, with an elongated, hydrophobic ligand-binding pocket that has two polar sites at its extremities. nih.gov Similarly, the homology model of the hMR LBD showed a comparable architecture, reinforcing the close structural relationship between these two key receptors for corticosteroids. nih.gov

These models are then used as the basis for molecular docking simulations to study how ligands like cortisol and corticosterone fit into the binding pocket. nih.gov The models have been crucial in identifying key amino acid residues involved in ligand recognition and in proposing mechanisms of antagonism and ligand specificity. researchgate.net For example, a homology model of the hMR LBD was used to identify key residues for recognizing both agonists and antagonists through alanine-scanning mutagenesis experiments. researchgate.net

Pharmacophore Analysis

Pharmacophore analysis is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a specific receptor.

This approach is particularly useful in drug discovery for identifying novel ligands and for understanding structure-activity relationships (SAR). nih.gov For steroids, pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

In a study relevant to this compound, a comparative pharmacophoric model was generated for inhibitors of steroidal 5α-reductase, the enzyme that produces this compound from cortisol. nih.gov This model, developed using a series of 6-azasteroids, provided a structural framework for designing new inhibitors by defining the necessary steric and electrostatic properties. nih.gov While this model is for an enzyme that acts on the precursor to this compound, the principles are directly applicable to understanding the features of steroids that are recognized by specific protein binding pockets. The key features typically identified for steroid recognition include hydrogen bond acceptors (e.g., ketone groups at C3 and C20), hydrogen bond donors (e.g., hydroxyl groups at C11 and C21), and a hydrophobic steroid scaffold.

| Pharmacophore Feature | Corresponding Chemical Group in this compound | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | C3-ketone, C20-ketone | Interaction with hydrogen bond donor residues in the receptor pocket. |

| Hydrogen Bond Donor | C11-hydroxyl, C17-hydroxyl, C21-hydroxyl | Interaction with hydrogen bond acceptor residues in the receptor pocket. |

| Hydrophobic Region | Steroid A, B, C, and D rings | Van der Waals and hydrophobic interactions with nonpolar residues in the receptor pocket. |

Future Directions and Emerging Research Avenues

Comprehensive Functional Characterization of Dihydrocortisol Isomers